9-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}nonyl prop-2-enoate
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Overview
Description
9-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}nonyl prop-2-enoate is a synthetic organic compound known for its unique structural properties It belongs to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}nonyl prop-2-enoate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with an appropriate phenol derivative. The final step involves esterification with prop-2-enoic acid to form the desired compound. The reaction conditions generally require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors are often employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
9-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}nonyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while reduction produces aromatic amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
9-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}nonyl prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biological systems due to its azo linkage.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 9-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}nonyl prop-2-enoate involves its interaction with molecular targets through its diazenyl group. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to undergo photoisomerization also plays a role in its mechanism, allowing it to switch between different structural forms under light exposure .
Comparison with Similar Compounds
Similar Compounds
Disperse Red 1 Acrylate: Another azo compound with similar structural features but different functional groups.
4,4’-Bis[9-(acryloyloxy)nonyloxy]azobenzene: Shares the azo linkage and ester groups but differs in the length and type of alkyl chains
Uniqueness
9-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}nonyl prop-2-enoate stands out due to its specific combination of an octylphenyl group and a prop-2-enoate ester, which imparts unique physical and chemical properties. These features make it particularly suitable for applications in advanced materials and biological research .
Properties
CAS No. |
918902-22-4 |
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Molecular Formula |
C32H46N2O3 |
Molecular Weight |
506.7 g/mol |
IUPAC Name |
9-[4-[(4-octylphenyl)diazenyl]phenoxy]nonyl prop-2-enoate |
InChI |
InChI=1S/C32H46N2O3/c1-3-5-6-7-11-14-17-28-18-20-29(21-19-28)33-34-30-22-24-31(25-23-30)36-26-15-12-9-8-10-13-16-27-37-32(35)4-2/h4,18-25H,2-3,5-17,26-27H2,1H3 |
InChI Key |
WQQNSVCWUJNVCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCOC(=O)C=C |
Origin of Product |
United States |
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